4-(3-Bromo-4-fluorophenoxy)benzene-1-sulfonyl chloride
CAS No.: 1551735-52-4
Cat. No.: VC4879083
Molecular Formula: C12H7BrClFO3S
Molecular Weight: 365.6
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1551735-52-4 |
---|---|
Molecular Formula | C12H7BrClFO3S |
Molecular Weight | 365.6 |
IUPAC Name | 4-(3-bromo-4-fluorophenoxy)benzenesulfonyl chloride |
Standard InChI | InChI=1S/C12H7BrClFO3S/c13-11-7-9(3-6-12(11)15)18-8-1-4-10(5-2-8)19(14,16)17/h1-7H |
Standard InChI Key | CBUZLPJAXVIPRU-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1OC2=CC(=C(C=C2)F)Br)S(=O)(=O)Cl |
Introduction
Synthesis and Preparation
The synthesis of this compound likely involves the reaction of a suitable phenol derivative with benzenesulfonyl chloride under controlled conditions. Advanced techniques such as continuous flow reactors may enhance efficiency and yield in industrial settings.
Chemical Reactions and Applications
4-(3-Bromo-4-fluorophenoxy)benzene-1-sulfonyl chloride can undergo various chemical reactions, including:
-
Substitution Reactions: The sulfonyl chloride group can react with nucleophiles like amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
-
Coupling Reactions: The bromine atom can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
These reactions are valuable in the synthesis of complex molecules for pharmaceutical and material science applications.
Research Findings and Biological Activity
While specific biological activity data for this compound are not readily available, its structural features suggest potential bioactivity. The presence of bromine and fluorine substituents can influence lipophilicity and binding interactions with biological targets, which may be beneficial in medicinal chemistry applications.
Comparison with Similar Compounds
Similar compounds, such as 3-Bromo-4-(4-fluorophenoxy)benzene-1-sulfonyl chloride, share structural features but differ in the positioning of substituents. These differences can significantly affect reactivity and biological activity.
Compound | Molecular Formula | Molecular Weight | CAS Number |
---|---|---|---|
3-Bromo-4-(4-fluorophenoxy)benzene-1-sulfonyl chloride | C12H7BrClFO3S | 365.60 g/mol | 1283859-52-8 |
4-(3-Bromo-4-fluorophenoxy)benzene-1-sulfonyl chloride | Not explicitly documented | Approximately 365.60 g/mol | 1551735-52-4 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume